molecular formula C22H20N4O4 B10982702 Furan-2-yl(5-hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B10982702
M. Wt: 404.4 g/mol
InChI Key: PLOJBXJLKRQLFR-UHFFFAOYSA-N
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Description

2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that combines a furan ring, a benzofuran ring, and a pyrazine-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then coupled using a series of reactions, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C22H20N4O4/c27-17-3-4-18-21(16(14-30-18)22(28)19-2-1-11-29-19)15(17)13-25-7-9-26(10-8-25)20-12-23-5-6-24-20/h1-6,11-12,14,27H,7-10,13H2

InChI Key

PLOJBXJLKRQLFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=NC=CN=C5

Origin of Product

United States

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